MAGE-10 (254-262) is a peptide derived from the MAGE-A10 protein, which belongs to the family of cancer/testis antigens. These antigens are typically expressed in various tumors but are absent in normal tissues, except for the testis. MAGE-10 (254-262) has been identified as a significant target for immunotherapy, particularly in melanoma and other cancers, due to its ability to elicit strong cytotoxic T lymphocyte responses. This peptide is presented by major histocompatibility complex class I molecules, specifically HLA-A2, making it a candidate for therapeutic vaccines aimed at enhancing anti-tumor immunity .
MAGE-10 is classified under cancer/testis antigens, which are proteins that can provoke immune responses due to their restricted expression pattern. The MAGE family includes several members (e.g., MAGE-A1, MAGE-A3, MAGE-A4), with MAGE-A10 being one of the less studied but promising candidates for cancer immunotherapy. Research indicates that MAGE-10 (254-262) plays a critical role in the recognition of tumor cells by T cells, particularly in melanoma cases .
The synthesis of MAGE-10 (254-262) involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a resin-bound growing peptide chain. Following synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Characterization of the synthesized peptide is performed using mass spectrometry and analytical HPLC to confirm its identity and purity .
MAGE-10 (254-262) has a specific amino acid sequence that allows it to bind effectively to HLA-A2 molecules. The molecular structure of this peptide can be represented as follows:
This sequence enables it to fit into the binding groove of HLA-A2, facilitating T cell receptor recognition. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of the peptide-HLA complex .
The primary chemical interaction involving MAGE-10 (254-262) occurs during its binding to HLA-A2 molecules on the surface of antigen-presenting cells. This interaction is crucial for T cell activation. The peptide binds through hydrogen bonds and hydrophobic interactions within the HLA binding pocket. Studies have shown that modifications in the peptide sequence can significantly affect its binding affinity and subsequent T cell activation .
The mechanism of action for MAGE-10 (254-262) involves several key steps:
This process highlights the importance of MAGE-10 in eliciting an immune response against tumors expressing this antigen .
MAGE-10 (254-262) has significant potential in various scientific applications:
The ongoing research into MAGE antigens continues to reveal their potential as critical components in cancer treatment strategies .
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4